2-Bromo-4-nitro-6-(trifluoromethyl)aniline
Overview
Description
2-Bromo-4-nitro-6-(trifluoromethyl)aniline is a chemical compound that is part of a broader class of substances known as anilines, which are derivatives of ammonia wherein one or more hydrogen atoms have been replaced by phenyl groups. This particular compound is characterized by the presence of a bromo group, a nitro group, and a trifluoromethyl group attached to the aniline moiety. These substituents confer unique chemical properties that make it a valuable intermediate in various chemical syntheses, particularly in the pharmaceutical and agrochemical industries.
Synthesis Analysis
The synthesis of related brominated anilines has been explored in several studies. For instance, a method for preparing 2-bromo-1, 1, 2, 2-tetrafluoroethyl arenes using commercially available anilines has been developed, which demonstrates the potential for synthesizing various substituted anilines, including those with trifluoromethyl groups . Another study describes the synthesis of 2,6-dibromo-4-trifluoromethoxy aniline, an important agrochemical intermediate, from 4-trifluoromethoxy aniline, indicating that bromination reactions are a key step in the synthesis of such compounds . These methods highlight the versatility of brominated anilines as intermediates for further chemical transformations.
Molecular Structure Analysis
The molecular structure of brominated anilines can be complex, as evidenced by the crystal structure analysis of related compounds. For example, the crystal structure of a bromo-(2-diphenylphosphino-N-(2-oxybenzylidene)-aniline)-nickel compound was determined, revealing a triclinic system with pronounced intermolecular π-π interactions . Although this structure is not directly related to 2-Bromo-4-nitro-6-(trifluoromethyl)aniline, it provides insight into the potential molecular interactions and geometries that such brominated anilines might exhibit.
Chemical Reactions Analysis
Brominated anilines participate in various chemical reactions due to the presence of the bromo group, which is a good leaving group. The studies show that brominated anilines can be used as starting materials for further functionalization, such as fluoroalkylation , and can undergo polymerization reactions when activated by certain catalysts . These reactions are crucial for the synthesis of more complex molecules and polymers.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline would be influenced by its substituents. The presence of the bromo group would likely increase its density and molecular weight, while the nitro group could contribute to its reactivity, particularly in electrophilic substitution reactions. The trifluoromethyl group would increase the compound's electronegativity and could affect its boiling and melting points. Although the specific properties of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline are not detailed in the provided papers, the properties of similar brominated anilines suggest that it would be a relatively dense and reactive molecule, suitable for use in various chemical syntheses .
Scientific Research Applications
Synthesis Applications
One of the primary applications of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline is in chemical synthesis. For instance, Wu et al. (2013) detailed the efficient nine-step synthesis of a complex molecule using 4-nitro-2-(trifluoromethyl)aniline, which is then converted into 2-bromo-4-amino-6-trifluoromethylaniline and further utilized in subsequent synthesis steps. This approach was notable for its shorter reaction times, milder conditions, and improved overall yield compared to previous methods (Wu et al., 2013).
Spectroscopic Investigation
Saravanan et al. (2014) conducted an extensive study on the vibrational, structural, thermodynamic, and electronic properties of a compound similar to 2-Bromo-4-nitro-6-(trifluoromethyl)aniline, namely 4-nitro-3-(trifluoromethyl)aniline. Their research utilized Fourier transform infrared (FT-IR) and Raman spectra to analyze the compound's fundamental modes. This study highlights the importance of substituent groups in benzene rings on the molecular and electronic properties of such compounds (Saravanan et al., 2014).
Material Science
In material science, 2-Bromo-4-nitro-6-(trifluoromethyl)aniline derivatives have shown potential in nonlinear optical (NLO) applications. For example, a study by Revathi et al. (2017) on similar compounds demonstrated that certain trifluoromethyl anilines could be good candidates for NLO materials due to their favorable electronic properties. This study provides a deeper understanding of the substituent effects on the vibrational spectra and other properties of such compounds (Revathi et al., 2017).
Pharmaceutical Synthesis
In pharmaceutical research, compounds like 2-Bromo-4-nitro-6-(trifluoromethyl)aniline are often used as intermediates in the synthesis of more complex molecules. For instance, Shormanov et al. (2016) described the use of a similar compound, 4-nitro-3-(trifluoromethyl)-aniline, in the isolation and detection from biological materials, demonstrating its relevance in forensic and pharmaceutical research (Shormanov et al., 2016).
Safety And Hazards
“2-Bromo-4-nitro-6-(trifluoromethyl)aniline” is considered hazardous. It may cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .
properties
IUPAC Name |
2-bromo-4-nitro-6-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3N2O2/c8-5-2-3(13(14)15)1-4(6(5)12)7(9,10)11/h1-2H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSOQYVBDQONBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40467012 | |
Record name | 2-bromo-4-nitro-6-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40467012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-nitro-6-(trifluoromethyl)aniline | |
CAS RN |
400-66-8 | |
Record name | 2-Bromo-4-nitro-6-(trifluoromethyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=400-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-bromo-4-nitro-6-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40467012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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